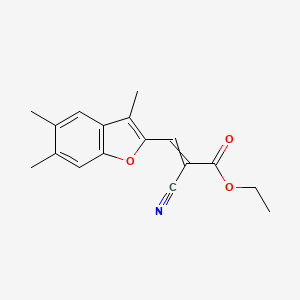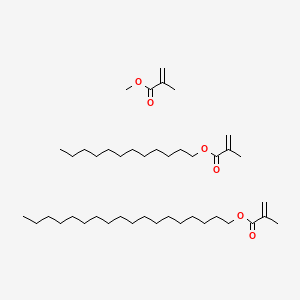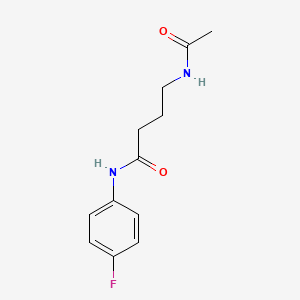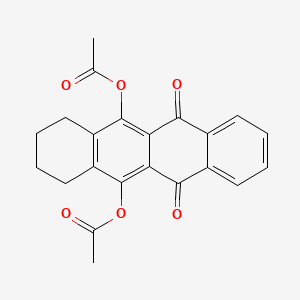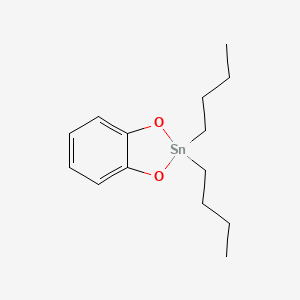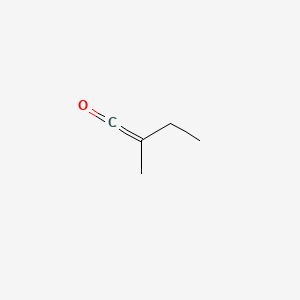
2-Methylbut-1-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbut-1-en-1-one is an organic compound with the molecular formula C5H8O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is also known by other names such as 2-methyl-1-buten-3-one and methyl vinyl ketone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbut-1-en-1-one can be synthesized through various methods. One common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to yield the enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methylbutan-2-ol. This process involves the use of metal catalysts such as copper or zinc and is conducted at elevated temperatures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbut-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or ketones.
Aplicaciones Científicas De Investigación
2-Methylbut-1-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylbut-1-en-1-one involves its reactivity as an enone. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound can act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-1-ene: An alkene with a similar structure but lacking the carbonyl group.
2-Methylbutan-2-ol: An alcohol that can be dehydrogenated to form 2-Methylbut-1-en-1-one.
Methyl vinyl ketone: Another enone with similar reactivity but different substituents.
Uniqueness
This compound is unique due to its specific combination of a methyl group and an enone structure, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Número CAS |
36854-53-2 |
|---|---|
Fórmula molecular |
C5H8O |
Peso molecular |
84.12 g/mol |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3H2,1-2H3 |
Clave InChI |
MCJYFCRORMMYBR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






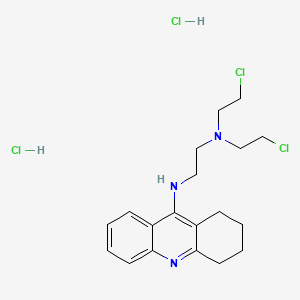
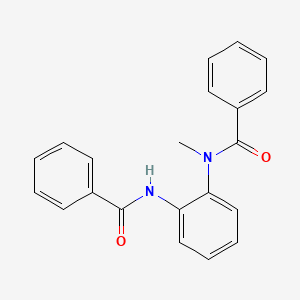
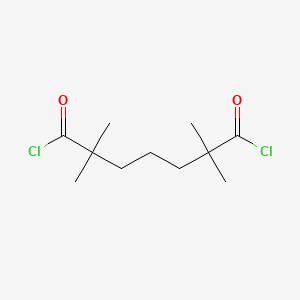
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
